molecular formula C19H22N2O3S B248729 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone

Cat. No. B248729
M. Wt: 358.5 g/mol
InChI Key: QRQGPEHZSQJNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a highly selective inhibitor of the protein kinase BTK, which plays a key role in the survival and proliferation of cancer cells.

Mechanism of Action

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone selectively inhibits the protein kinase BTK, which is a key regulator of B cell receptor signaling. BTK is essential for the survival and proliferation of cancer cells, and its inhibition leads to the induction of apoptosis and cell death. 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has also been shown to inhibit other signaling pathways that are involved in the growth and survival of cancer cells, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has been shown to have a potent anti-tumor activity in various cancer cell lines. The inhibitor induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has also been shown to enhance the immune response against cancer cells, by promoting the activation and proliferation of T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has several advantages for lab experiments, including its high selectivity and potency, and its ability to enhance the efficacy of other cancer treatments. However, the inhibitor has several limitations, including its poor solubility and bioavailability, which may limit its clinical use.

Future Directions

There are several future directions for the research and development of 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone. One direction is to improve the solubility and bioavailability of the inhibitor, to increase its clinical utility. Another direction is to study the efficacy of 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, future research could focus on identifying biomarkers that can predict the response to 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone, and on developing strategies to overcome resistance to the inhibitor.

Synthesis Methods

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone begins with the reaction of 4-(toluene-4-sulfonyl)-piperazine with 2-bromoacetophenone to form 2-phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone. The final product is then purified through a series of chromatographic techniques to obtain pure 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone.

Scientific Research Applications

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The inhibitor has shown promising results in preclinical studies, demonstrating the ability to inhibit the growth and proliferation of cancer cells. 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Product Name

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C19H22N2O3S/c1-16-7-9-18(10-8-16)25(23,24)21-13-11-20(12-14-21)19(22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3

InChI Key

QRQGPEHZSQJNQJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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